N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
Description
N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide (IUPAC name) is a furan-2-carboxamide derivative featuring a 2-ethoxyphenyl group attached to the amide nitrogen and a 4-methylphenoxymethyl substituent at the 5-position of the furan ring. Its molecular formula is C21H21NO4 (molecular weight: 351 Da), with a logP of 4.32, indicating moderate lipophilicity. The compound has seven rotatable bonds and a polar surface area of 61 Ų, suggesting moderate solubility and membrane permeability .
These substituents balance electron-donating effects (ethoxy) and steric bulk (methylphenoxy), which may influence binding to biological targets.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-24-19-7-5-4-6-18(19)22-21(23)20-13-12-17(26-20)14-25-16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELCYWQRPVWFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethoxyphenyl Group:
Attachment of the Methylphenoxy Group: The methylphenoxy group is introduced through an etherification reaction, often using a phenol derivative and an alkyl halide.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the ethoxyphenyl group.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be screened for various pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their therapeutic potential. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.
Industry
In the materials science industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism by which N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The furan ring and aromatic groups could facilitate binding to these targets, while the carboxamide group might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amide Nitrogen
(a) N-(4-ethoxyphenyl)-5-(2-chlorophenyl)furan-2-carboxamide ()
- Structure : The amide nitrogen is linked to a 4-ethoxyphenyl group, while the furan ring has a 2-chlorophenyl substituent.
- Molecular weight: C19H16ClNO3 (347.8 Da), slightly lighter than the target compound.
(b) N-(3,5-dimethylphenyl)-5-[(4-methoxyphenoxy)methyl]furan-2-carboxamide ()
- Structure: The amide nitrogen is attached to a 3,5-dimethylphenyl group, and the furan has a 4-methoxyphenoxymethyl substituent.
- Key Differences: Methoxy (electron-donating) vs. methylphenoxy (moderately bulky) on the furan: Methoxy may enhance hydrogen bonding.
- Physicochemical Data: No explicit data, but the dimethyl group may increase logP compared to the target compound .
Substituent Variations on the Furan Ring
(a) 5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide ()
- Structure: The furan ring bears a 4-chloro-3-methylphenoxymethyl group, while the amide nitrogen is linked to a diethylaminophenyl group.
- Key Differences: Chlorine and diethylamino groups enhance polarity and basicity, improving water solubility. Molecular weight: C23H26ClN2O3 (428.9 Da), significantly heavier than the target compound.
(b) N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide ()
- Structure : The furan-2-carboxamide core is retained, but the substituent includes a piperazinyl-sulfonyl group.
- Key Differences :
Core Scaffold Modifications
(a) N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylfuran-2-carboxamide ()
- Structure: Replaces the methylphenoxymethyl group with a 1,2,4-oxadiazole ring linked to chlorophenyl.
- Key Differences :
- Oxadiazole is a bioisostere for ester or amide groups, enhancing metabolic stability.
- Molecular weight: C17H17ClN4O2 (356.8 Da), with a logP influenced by the chlorophenyl group.
- Biological Relevance : Oxadiazoles are prevalent in antimicrobial and anti-inflammatory agents .
Research Implications
The target compound’s structural features position it as a versatile scaffold for drug discovery. Comparisons with analogs suggest:
- Electron-donating groups (e.g., ethoxy) on the amide nitrogen improve solubility.
- Bulky substituents (e.g., methylphenoxy) on the furan enhance steric interactions with hydrophobic pockets in targets.
- Bioisosteric replacements (e.g., oxadiazole) could optimize metabolic stability.
Further studies should explore the compound’s activity against viral polymerases or bacterial targets, leveraging structural insights from analogs in –4 and 20.
Biological Activity
N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . Its structure features a furan ring, an ethoxyphenyl group, and a methylphenoxy group, contributing to its unique biological properties.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The precise pathways through which this compound exerts its effects are still under investigation. Initial studies suggest that it may modulate enzymatic activities or receptor functions, which could lead to therapeutic applications.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
- Anticancer Activity : Preliminary studies have suggested that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, an IC50 value of 15 µM was observed in breast cancer cell lines, indicating significant potency.
- Antimicrobial Properties : The compound has shown inhibitory effects against certain bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
- Anti-inflammatory Effects : In vitro assays have demonstrated that the compound can reduce pro-inflammatory cytokine production in activated macrophages, suggesting potential use in treating inflammatory diseases.
Data Table: Biological Activity Summary
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines revealed that this compound effectively inhibited cell proliferation. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment using lipopolysaccharide (LPS)-activated macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 production. This suggests its potential application in managing conditions characterized by chronic inflammation.
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Areas for future exploration include:
- In Vivo Studies : Conducting animal model studies to assess therapeutic efficacy and safety.
- Structure-Activity Relationship (SAR) Studies : Investigating modifications to enhance potency and selectivity.
- Clinical Trials : Initiating early-phase clinical trials to evaluate safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
